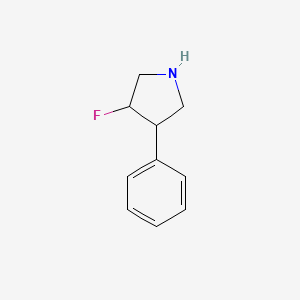
rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4R)-3-Fluor-4-phenylpyrrolidin, cis ist eine chirale Verbindung, die in der organischen Chemie von großem Interesse ist. Diese Verbindung enthält ein Fluoratom und eine Phenylgruppe, die an einen Pyrrolidinring gebunden sind, was sie zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener Pharmazeutika und biologisch aktiver Moleküle macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von rac-(3R,4R)-3-Fluor-4-phenylpyrrolidin, cis erfolgt typischerweise in den folgenden Schritten:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 3-Fluorpyrrolidin und Benzaldehyd.
Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei oft ein Katalysator wie eine Lewis-Säure verwendet wird, um die Bildung des gewünschten Produkts zu erleichtern.
Reinigung: Das Rohprodukt wird mit Techniken wie Säulenchromatographie gereinigt, um das reine Racemat zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von rac-(3R,4R)-3-Fluor-4-phenylpyrrolidin, cis kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
rac-(3R,4R)-3-Fluor-4-phenylpyrrolidin, cis unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Alkohole oder Amine umwandeln.
Substitution: Das Fluoratom kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4R)-3-Fluor-4-phenylpyrrolidin, cis hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexer organischer Moleküle.
Biologie: Die Verbindung wird zur Untersuchung von Enzyminteraktionen und Protein-Ligand-Bindung verwendet.
Medizin: Es ist ein Schlüsselzwischenprodukt bei der Entwicklung von Pharmazeutika, insbesondere solchen, die auf neurologische Erkrankungen abzielen.
Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von rac-(3R,4R)-3-Fluor-4-phenylpyrrolidin, cis beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Fluoratom und die Phenylgruppe tragen zu seiner Bindungsaffinität und Selektivität gegenüber bestimmten Enzymen oder Rezeptoren bei. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis involves its interaction with specific molecular targets. The fluorine atom and phenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
rac-(3R,4R)-4-Phenyl-3,4-piperidindiolhydrochlorid: Diese Verbindung hat eine ähnliche Pyrrolidinstruktur, aber mit unterschiedlichen funktionellen Gruppen.
rac-(3R,4R)-4-Fluoroxolan-3-aminhydrochlorid: Eine weitere fluorierte Verbindung mit einer anderen Ringstruktur.
rac-(3R,4R)-4-(Hydroxymethyl)piperidin-3,4-diolhydrochlorid: Eine Verbindung mit Hydroxylgruppen anstelle einer Phenylgruppe.
Einzigartigkeit
rac-(3R,4R)-3-Fluor-4-phenylpyrrolidin, cis ist aufgrund seiner spezifischen Kombination aus einem Fluoratom und einer Phenylgruppe am Pyrrolidinring einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie für verschiedene Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C10H12FN |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
3-fluoro-4-phenylpyrrolidine |
InChI |
InChI=1S/C10H12FN/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI-Schlüssel |
RGPBQGQCCHKURC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















